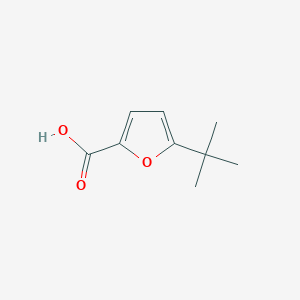

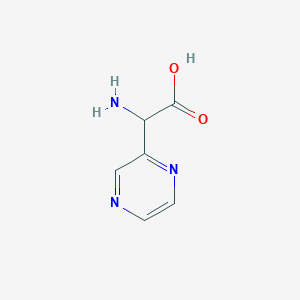

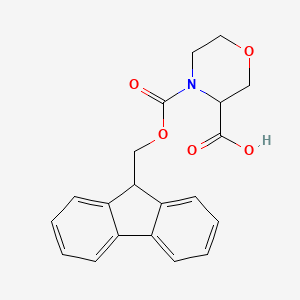

![molecular formula C11H13ClN2O2 B1335352 N-[4-(acetylamino)benzyl]-2-chloroacetamide CAS No. 102677-62-3](/img/structure/B1335352.png)

N-[4-(acetylamino)benzyl]-2-chloroacetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-[4-(acetylamino)benzyl]-2-chloroacetamide (NABCA) is a chemical compound with a wide range of applications in the scientific research field. It is a derivative of the amino acid phenylalanine and is used in the synthesis of various pharmaceuticals, agrichemicals, and other compounds. NABCA is highly soluble in water and is used as a catalyst in numerous chemical reactions. This article will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions.

Applications De Recherche Scientifique

Advanced Oxidation Chemistry

N-[4-(acetylamino)benzyl]-2-chloroacetamide is involved in advanced oxidation processes, particularly in the degradation of paracetamol. This process leads to the formation of various degradation products, including nitrogenous and non-nitrogenous compounds, which are important in understanding the environmental impact and breakdown pathways of pharmaceuticals (Vogna et al., 2002).

Synthesis of Polybenzimidazoles

The compound is used in the synthesis of new monomers for polybenzimidazoles. These materials have applications in high-performance polymers, showcasing the compound's role in advanced material science (Begunov & Valyaeva, 2015).

Histone Acetylation Modulation

In medical research, derivatives of this compound, like CI-994, are studied for their role in histone deacetylase inhibition, which is significant in cancer therapeutics. This demonstrates the compound's potential in the development of antitumor drugs (Kraker et al., 2003).

Synthesis of α-Ketoamide Derivatives

The compound is instrumental in synthesizing α-ketoamide derivatives, which have diverse applications, including in medicinal chemistry. This underscores its role in the development of new pharmaceutical agents (El‐Faham et al., 2013).

Exploration of Antimicrobial Agents

Research on derivatives of this compound explores their potential as antimicrobial agents, contributing to the search for new treatments for bacterial and fungal infections (Gouda et al., 2010).

Anti-acetylcholinesterase Activity

The compound plays a role in synthesizing derivatives with anti-acetylcholinesterase activity, relevant in treating conditions like Alzheimer's disease (Sugimoto et al., 1990).

Study of Lipophilicity and Pharmacokinetics

Research on chloroacetamides, including this compound, helps in predicting the lipophilicity and pharmacokinetics of these compounds, essential in drug development and understanding their biological activity (Vastag et al., 2018).

Metabolic Activation in Aromatic Amines

Studies of aromatic amines involving this compound contribute to understanding their metabolic activation, which is crucial in assessing their toxicological impact and carcinogenic properties (Zwirner-Baier & Neumann, 1998).

Safety and Hazards

Propriétés

IUPAC Name |

N-[(4-acetamidophenyl)methyl]-2-chloroacetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClN2O2/c1-8(15)14-10-4-2-9(3-5-10)7-13-11(16)6-12/h2-5H,6-7H2,1H3,(H,13,16)(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKTHYGFQEGMNRP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)CNC(=O)CCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60404666 |

Source

|

| Record name | N-[4-(acetylamino)benzyl]-2-chloroacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60404666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.68 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

102677-62-3 |

Source

|

| Record name | N-[4-(acetylamino)benzyl]-2-chloroacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60404666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

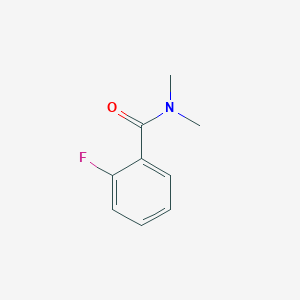

![2-Benzyloctahydropyrrolo[3,4-c]pyrrole](/img/structure/B1335269.png)

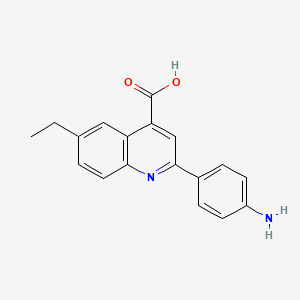

![5-[1-(2,4-dichlorophenoxy)ethyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1335290.png)

![N-[3-hydroxy-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-4-en-2-yl]octadecanamide](/img/structure/B1335301.png)